3-Chloro-4-ethylbenzoic acid

Description

Significance of Halogenated Benzoic Acid Derivatives in Synthetic Chemistry

Halogenated benzoic acid derivatives are a class of organic compounds of significant interest in synthetic chemistry. Their importance stems from their utility as versatile precursors and intermediates in the creation of a wide array of more complex molecules. researchgate.netmdpi.com The presence of halogen substituents, such as chlorine or fluorine, on the benzene (B151609) ring influences the electronic properties and reactivity of the molecule. researchgate.net This makes them valuable building blocks for producing agrochemicals, dyes, and notably, pharmaceutical products. researchgate.netmdpi.com

In pharmaceutical development, for instance, chloro-substituted benzoic acids are key intermediates. mdpi.com The introduction of a halogen atom can alter the pharmacokinetic properties of a final compound. nih.gov Researchers utilize these derivatives in the synthesis of various therapeutic agents, including anti-inflammatory drugs. nih.gov The strategic placement of a halogen can facilitate further chemical modifications, allowing for the construction of complex molecular architectures. researchgate.net

Overview of the Chemical Landscape of 3-Chloro-4-ethylbenzoic Acid

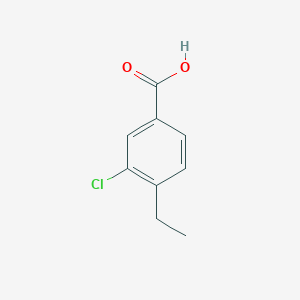

This compound is a substituted benzoic acid derivative. nih.gov It is characterized by a benzoic acid core with a chlorine atom at the third position and an ethyl group at the fourth position of the benzene ring. nih.gov This specific arrangement of functional groups defines its chemical identity and reactivity. The compound is a solid at room temperature. biosynth.com

Below is a table summarizing its key chemical properties.

| Property | Value | Source |

|---|---|---|

| CAS Number | 67648-07-1 | nih.gov |

| Molecular Formula | C9H9ClO2 | nih.gov |

| Molecular Weight | 184.62 g/mol | nih.gov |

| Melting Point | 156 °C | biosynth.com |

| IUPAC Name | This compound | nih.gov |

| SMILES | CCC1=C(C=C(C=C1)C(=O)O)Cl | nih.gov |

Scope of Academic Research on this compound

Academic and industrial research involving this compound primarily positions it as a specialized building block or intermediate in organic synthesis. biosynth.com Its availability from chemical suppliers for research purposes facilitates its use in developing new molecules. biosynth.com

The research applications are often found within patent literature, where it is listed as a reactant in the synthesis of more complex patented structures. nih.govnih.gov The compound serves as a versatile small molecule scaffold, meaning its core structure is a foundation upon which larger and more functionally diverse molecules can be built. biosynth.com While extensive studies focusing solely on the properties of this compound itself are not widely published, its inclusion in synthetic pathways underscores its utility in the broader field of chemical research and development.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-ethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIAOEJRKVOTDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67648-07-1 | |

| Record name | 3-chloro-4-ethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development for 3 Chloro 4 Ethylbenzoic Acid

Classical and Contemporary Synthetic Pathways

Traditional synthetic strategies for polysubstituted benzene (B151609) derivatives like 3-chloro-4-ethylbenzoic acid often rely on a sequence of reactions that build upon a simpler aromatic starting material. The order of these reactions is critical to ensure the correct placement of the chloro, ethyl, and carboxylic acid functional groups.

Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing aromatic rings. minia.edu.eg The most direct EAS-based route to this compound involves the selective chlorination of 4-ethylbenzoic acid.

In this approach, 4-ethylbenzoic acid serves as the key intermediate. The synthesis of 4-ethylbenzoic acid itself can be achieved through methods like the oxidation of 4-ethyltoluene. ontosight.ai Once obtained, the chlorination step is guided by the directing effects of the substituents already present on the benzene ring. The ethyl group (-CH₂CH₃) is an activating group and directs incoming electrophiles to the ortho and para positions. The carboxylic acid group (-COOH), however, is a deactivating group and directs electrophiles to the meta position.

The directing effects of these two groups are synergistic in the case of chlorinating 4-ethylbenzoic acid. The position C3 is ortho to the activating ethyl group and meta to the deactivating carboxyl group. This convergence of directing effects strongly favors the regioselective substitution of a chlorine atom at the C3 position, yielding the desired this compound. The reaction is typically performed using chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃).

Oxidation-based methods provide an alternative pathway, where an alkyl group on a pre-functionalized benzene ring is converted into a carboxylic acid. A prominent strategy involves the oxidation of a suitable toluene (B28343) derivative.

A viable precursor for this route is 3-chloro-4-ethyltoluene. The oxidation of the methyl group of this precursor to a carboxylic acid yields this compound. The industrial oxidation of toluene and its derivatives to benzoic acids is a well-established process, often employing catalysts like cobalt salts in the presence of air or other oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. sci-hub.sealfa-chemistry.com

A multi-step pathway to generate a suitable precursor for oxidation can begin with ethylbenzene (B125841):

Friedel-Crafts Acylation: Ethylbenzene can be acylated with acetyl chloride (CH₃COCl) and a Lewis acid catalyst (e.g., AlCl₃) to produce 4'-ethylacetophenone (B57664). libretexts.org

Regioselective Chlorination: The resulting 4'-ethylacetophenone can then be chlorinated. The acetyl group is a meta-director, while the ethyl group is an ortho, para-director. Their combined influence directs the incoming chlorine electrophile to the C3 position, forming 3-chloro-4-ethylacetophenone.

Oxidation: The final step would be the oxidation of the alkyl side chain. For instance, oxidation of the ethyl group in 3-chloro-4-ethylacetophenone would lead to 3-chloro-4-acetylbenzoic acid, not the target compound. A more effective strategy is the oxidation of a precursor like 3-chloro-4-ethyltoluene, where the methyl group is oxidized to form the carboxylic acid functionality.

Table 1: Comparison of Classical Synthetic Routes

| Route | Starting Material | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Electrophilic Substitution | 4-Ethylbenzoic Acid | Regioselective Chlorination | High regioselectivity due to synergistic directing effects; potentially fewer steps. | Relies on the availability of the substituted benzoic acid precursor. |

| Oxidation | 3-Chloro-4-ethyltoluene | Side-chain Oxidation (e.g., with KMnO₄) | Utilizes well-established oxidation technologies. sci-hub.se | Synthesis of the specific precursor can be complex and may involve multiple steps. |

Carboxylation Reactions for Benzoic Acid Formation

Carboxylation reactions introduce the carboxylic acid group directly onto the aromatic ring, often as the final step in the synthesis. The Grignard reaction is a classic example of this approach.

This method involves the following sequence:

Precursor Synthesis: An aryl halide with the chlorine and ethyl groups in the correct 1,2,4-substitution pattern is required, such as 1-bromo-3-chloro-4-ethylbenzene .

Grignard Reagent Formation: The aryl halide is treated with magnesium metal in an anhydrous ether solvent to form an aryl-magnesium halide (Grignard reagent).

Carboxylation: The highly nucleophilic Grignard reagent is then reacted with solid carbon dioxide (dry ice), which acts as the electrophile.

Protonation: An acidic workup protonates the resulting carboxylate salt to yield the final this compound. msu.edumasterjeeclasses.com

The regioselective introduction of the chlorine atom is arguably the most critical step in synthesizing this compound. The success of this step hinges on understanding the electronic effects of the substituents on the aromatic ring.

As previously discussed, the chlorination of 4-ethylbenzoic acid is highly efficient due to the cooperative directing effects of the existing groups. The ethyl group activates the ortho position (C3), while the carboxyl group directs meta to itself, deactivating the ortho and para positions relative to it. This leaves C3 as the most electronically favorable site for electrophilic attack.

An alternative, such as the chlorination of 4-ethylacetophenone, also benefits from similar cooperative directing effects. The acetyl group is meta-directing, and the ethyl group is ortho, para-directing, again favoring substitution at C3. Comparing these two precursors reveals subtle differences in reactivity. The carboxylic acid group in 4-ethylbenzoic acid is more deactivating than the acetyl group in 4-ethylacetophenone, potentially requiring slightly harsher reaction conditions for chlorination.

Table 2: Directing Effects in Regioselective Chlorination

| Precursor Molecule | Substituent at C1 | Directing Effect | Substituent at C4 | Directing Effect | Predicted Major Product |

|---|---|---|---|---|---|

| 4-Ethylbenzoic Acid | -COOH | meta-directing | -CH₂CH₃ | ortho, para-directing | This compound |

| 4-Ethylacetophenone | -COCH₃ | meta-directing | -CH₂CH₃ | ortho, para-directing | 3-Chloro-4-ethylacetophenone |

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve transformations with higher efficiency, selectivity, and functional group tolerance, often under milder conditions than classical methods.

Palladium-catalyzed reactions are particularly powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These methods can be applied to the synthesis of this compound, primarily through catalytic carboxylation or directed C-H functionalization.

Catalytic Carboxylation: This approach involves the palladium-catalyzed carboxylation of an aryl halide or triflate. A suitable precursor, such as 3-chloro-4-ethyl-iodobenzene , could be reacted with carbon monoxide (CO) or carbon dioxide (CO₂) in the presence of a palladium catalyst system. For example, palladium-catalyzed carbonylation of aryl halides using CO is an expedient route to carboxylic acid derivatives. acs.orgnih.gov Similarly, methods for the direct carboxylation using CO₂ have been developed. mdpi.com These reactions often proceed under relatively mild conditions and offer an alternative to the stoichiometric organometallic reagents used in the Grignard method.

Directed C-H Halogenation: A more advanced strategy involves the direct, regioselective halogenation of a C-H bond, guided by a directing group already present on the substrate. The carboxylic acid group itself can act as a directing group in palladium-catalyzed C-H activation. Research has demonstrated the palladium-catalyzed ortho-halogenation of benzoic acid derivatives. rsc.org Applying this methodology to 4-ethylbenzoic acid could provide a direct catalytic route to introduce the chlorine atom at the C3 position (ortho to the directing carboxyl group). However, in this specific substrate, the directing group would favor positions C3 and C5, and selectivity could be an issue to overcome. Nonetheless, this approach represents a modern, atom-economical alternative to classical electrophilic substitution.

Lewis Acid Catalysis in Aromatic Functionalization

The primary route to synthesizing this compound involves the electrophilic aromatic substitution of 4-ethylbenzoic acid. This functionalization is critically dependent on the use of Lewis acid catalysts to facilitate the chlorination of the aromatic ring. The ethyl group at position 4 is an ortho, para-directing activator. Since the para position is occupied, the incoming electrophile is directed to the ortho position (position 3).

Commonly employed Lewis acids for this type of reaction include iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃). google.com The catalyst's role is to polarize the chlorine molecule (Cl₂), generating a potent electrophilic species (Cl⁺), which then attacks the electron-rich benzene ring. The mechanism involves the formation of a sigma complex (or arenium ion), which is a resonance-stabilized carbocation intermediate. The subsequent loss of a proton restores the aromaticity of the ring, yielding the desired this compound.

The choice of catalyst is crucial for reaction efficiency and selectivity. Ferric chloride is often preferred in industrial settings due to its availability and effectiveness. The catalytic amount must be carefully controlled to prevent unwanted side reactions and ensure a high yield of the mono-chlorinated product.

Table 1: Common Lewis Acid Catalysts in Aromatic Chlorination

| Catalyst | Formula | Key Characteristics |

| Iron(III) Chloride | FeCl₃ | Widely used, cost-effective, effective for chlorination of activated rings. |

| Aluminum Chloride | AlCl₃ | A very strong Lewis acid, can sometimes lead to side reactions if not carefully controlled. google.com |

| Iron(III) Bromide | FeBr₃ | Primarily used for bromination but demonstrates the principle of Lewis acid catalysis in halogenation. |

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places significant emphasis on sustainability, guided by the principles of green chemistry. In the context of this compound synthesis, several strategies can be employed to enhance the environmental profile of the process.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct chlorination of 4-ethylbenzoic acid is inherently atom-economical, with hydrogen chloride being the main byproduct.

Use of Safer Solvents: Traditional chlorination reactions may use hazardous solvents like carbon tetrachloride. Green chemistry encourages the substitution of these with safer alternatives such as acetic acid or, ideally, performing the reaction without a solvent if the physical properties of the reactants allow.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. rsc.org Developing highly efficient and recyclable Lewis acid catalysts can significantly reduce waste. Research into solid-supported catalysts or catalysts that can be easily separated from the reaction mixture is an active area that aligns with green principles. rsc.org

Designing for Degradation: While the focus of this article is synthesis, a complete green chemistry perspective involves designing the chemical product to break down into innocuous substances after its use. rsc.org

Biocatalysis, using enzymes to perform chemical transformations, represents a frontier in green synthesis. rsc.org While specific biocatalytic routes for this compound are not widely documented, the use of enzymes for selective halogenation or for the synthesis of precursors could offer a future sustainable pathway.

Optimization of Reaction Parameters and Conditions for Enhanced Yield and Selectivity

Achieving high yield and purity in the synthesis of this compound necessitates the careful optimization of several reaction parameters.

Solvent Effects on Reaction Efficiency

The choice of solvent can profoundly impact the reaction's speed, yield, and selectivity. The solvent must be inert to the reaction conditions and capable of dissolving the reactants. For the chlorination of 4-ethylbenzoic acid and its analogs, various solvents have been considered.

Non-polar solvents: Solvents like dichloromethane (B109758) or carbon tetrachloride can be effective. However, their toxicity and environmental impact are significant drawbacks.

Polar aprotic solvents: These are generally avoided as they can complex with the Lewis acid, reducing its catalytic activity.

Polar protic solvents: Glacial acetic acid has been used as a solvent for similar halogenations, as it can facilitate the reaction while being more environmentally benign than chlorinated hydrocarbons.

Solvent-free conditions: In some industrial processes, reactions are performed in a neat fashion (without solvent) to increase throughput and simplify purification, provided the reactants are liquid at the reaction temperature.

Table 2: Influence of Solvent Choice on Aromatic Halogenation

| Solvent Type | Example(s) | Potential Impact |

| Non-polar | Dichloromethane, Carbon Tetrachloride | Good solubility for reactants, but often associated with environmental and safety concerns. |

| Polar Protic | Glacial Acetic Acid | Can improve solubility and reaction control; may be a greener alternative. |

| Solvent-Free | Neat (No Solvent) | Maximizes reactor volume, simplifies workup, reduces solvent waste. |

Temperature and Pressure Optimization

Temperature is a critical parameter in controlling the regioselectivity and preventing the formation of byproducts.

Temperature Control: Electrophilic chlorination is an exothermic reaction. The temperature must be carefully controlled, often kept low initially and then sometimes raised to ensure the reaction goes to completion. For related esterification processes that may follow chlorination, temperatures are often maintained within a specific range (e.g., 80–120 °C) to maximize yield, as higher temperatures can cause degradation.

Pressure: For the liquid-phase chlorination reaction itself, the process is typically conducted at atmospheric pressure. However, reduced pressure (vacuum) is crucial during the purification stage, particularly for distillation, to separate the product from unreacted starting materials or high-boiling impurities without requiring excessively high temperatures that could lead to decomposition. google.com

Reagent Stoichiometry and Addition Strategies

The molar ratio of the reactants is fundamental to the success of the synthesis.

Stoichiometry: To favor mono-chlorination and minimize the formation of di-chlorinated or other polychlorinated byproducts, the chlorinating agent is typically used in a quantity that is stoichiometric or slightly in excess of the substrate (4-ethylbenzoic acid). The Lewis acid catalyst is used in sub-stoichiometric, catalytic amounts.

Addition Strategy: A slow, dropwise addition of the chlorinating agent to the mixture of the aromatic substrate and catalyst is a common strategy. google.com This approach helps to control the reaction rate, manage heat evolution (exothermicity), and maintain a low instantaneous concentration of the electrophile, which further suppresses over-chlorination and enhances selectivity for the desired product.

Purification and Isolation Methodologies in Synthetic Research

Once the synthesis is complete, the crude product mixture contains the desired this compound, unreacted starting materials, the catalyst, and various byproducts. A multi-step purification process is therefore essential.

Quenching and Initial Separation: The reaction is typically quenched by adding water or a basic solution. This deactivates the catalyst and separates it into an aqueous layer.

Liquid-Liquid Extraction: The product is extracted from the aqueous mixture into an immiscible organic solvent, such as ethyl acetate. The organic layer, containing the carboxylic acid, is separated from the aqueous layer. athabascau.ca

Washing: The organic extract is washed sequentially with water and sometimes a brine solution (saturated aqueous NaCl) to remove any remaining water-soluble impurities. athabascau.ca

Drying: The organic solution is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. athabascau.ca The drying agent is then removed by filtration.

Solvent Removal: The organic solvent is removed under reduced pressure using a rotary evaporator.

Recrystallization: This is the most critical step for obtaining a high-purity solid product. The crude solid is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol (B145695)/water or ethyl acetate/hexane), and then allowed to cool slowly. rsc.org The pure product crystallizes out, leaving impurities behind in the solution (mother liquor). The crystals are then collected by filtration.

The purity of the final product is typically confirmed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chemical Reactivity and Functional Group Transformations of 3 Chloro 4 Ethylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key site for a range of chemical modifications, including the formation of esters and amides, reduction to an alcohol, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid functional group of 3-chloro-4-ethylbenzoic acid can readily undergo esterification with various alcohols to form the corresponding esters. This reaction is a fundamental transformation in organic synthesis. For instance, the reaction of 3-chloro-4-methylbenzoic acid with ethanol (B145695) can produce ethyl 3-chloro-4-methylbenzoate. chemicalbook.com This type of reaction is often catalyzed by an acid and can be driven to completion by removing the water formed during the reaction.

Similarly, amidation involves the reaction of the carboxylic acid with an amine to form an amide. This transformation is crucial in the synthesis of many pharmaceuticals and biologically active molecules. nih.govrsc.org The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. Therefore, coupling agents are frequently employed to facilitate the reaction under milder conditions. luxembourg-bio.comresearchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. nih.gov

A variety of coupling reagents can be used for amidation, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive like N-hydroxybenzotriazole (HOBt). luxembourg-bio.com

Reduction of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to a primary alcohol, forming (3-chloro-4-ethylphenyl)methanol. This transformation is typically achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to alcohols. For example, 3-chloro-2-ethylbenzoic acid can be reduced to 3-chloro-2-ethylbenzyl alcohol using LiAlH₄ in an appropriate solvent like tetrahydrofuran (B95107) (THF).

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own. sci-hub.se However, its reactivity can be enhanced by the addition of certain reagents. For instance, a combination of sodium borohydride and bromine (NaBH₄–Br₂) has been shown to effectively reduce various benzoic acids to their corresponding alcohols. sci-hub.se

Table 1: Reduction of Benzoic Acid Derivatives

| Starting Material | Reducing Agent | Product | Yield (%) |

|---|---|---|---|

| 3-Chloro-2-ethylbenzoic acid | LiAlH₄ in THF | 3-Chloro-2-ethylbenzyl alcohol | 68 |

| Various benzoic acids | NaBH₄–Br₂ | Corresponding benzyl (B1604629) alcohols | 60.6–90.1 |

This table summarizes the reduction of benzoic acid derivatives to their corresponding alcohols using different reducing agents, along with reported yields. sci-hub.se

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. This reaction can occur under certain conditions, often requiring heat and sometimes a catalyst. For example, the decarboxylation of some hydroxybenzoic acids can be achieved by vigorous heating. google.com In some instances, decarboxylation can be an unwanted side reaction during other transformations. epo.org The process can be facilitated by protecting groups that are later removed, as seen in the synthesis of various monochloro-substituted aromatic compounds. researchgate.net

Reactions Involving the Halogen Substituent (Chlorine)

The chlorine atom attached to the aromatic ring of this compound is another site for chemical modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

In nucleophilic aromatic substitution (SNAAr), the chlorine atom is replaced by a nucleophile. This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org The mechanism typically involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (the chloride ion). libretexts.org For instance, the chlorine atom in 3-chloro-2-ethylbenzoic acid can undergo nucleophilic aromatic substitution. The presence of the carboxylic acid group, which is electron-withdrawing, can influence the reactivity of the ring towards nucleophilic attack. scbt.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound can serve as a substrate in several of these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov It is a versatile method for creating new carbon-carbon bonds. wikipedia.org Aryl chlorides, like this compound, can participate in Suzuki-Miyaura coupling, although they are generally less reactive than the corresponding bromides or iodides. wikipedia.orgarkat-usa.org The reaction has been widely used in the synthesis of complex molecules, including pharmaceuticals. nih.govmdpi.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.org It is a significant method for synthesizing aryl amines. nih.govwikipedia.org While aryl bromides are commonly used, aryl chlorides can also be employed as substrates, often requiring more specialized catalyst systems. nih.govacs.orgacs.org This reaction is valuable in the synthesis of various nitrogen-containing compounds. acs.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. organic-chemistry.orgresearchgate.net It is a key method for the synthesis of substituted alkynes. organic-chemistry.org Aryl chlorides can be used as coupling partners, though they are less reactive than aryl bromides and iodides. arkat-usa.orgresearchgate.net The reaction conditions can be tailored to accommodate various functional groups. mdpi.combeilstein-journals.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide + Organoboron Compound | Palladium Catalyst + Base | Carbon-Carbon |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium Catalyst + Base | Carbon-Nitrogen |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | Carbon-Carbon (alkyne) |

This table provides an overview of key palladium-catalyzed cross-coupling reactions applicable to aryl halides. wikipedia.orgwikipedia.orgorganic-chemistry.org

Transformations of the Alkyl Side Chain (Ethyl Group)

The ethyl group at the 4-position of the benzene (B151609) ring provides another site for chemical modification, primarily through oxidation or other functionalization reactions.

The ethyl side chain is susceptible to oxidation, which can yield several different products depending on the reagents and reaction conditions. This reactivity is well-documented for the closely related compound, 4-ethylbenzoic acid.

Biocatalytic oxidation using enzymes like cytochrome P450 monooxygenases offers a high degree of selectivity. For example, the enzyme CYP199A4 has been shown to oxidize the ethyl group of 4-ethylbenzoic acid into multiple products. uq.edu.au The major products are typically 4-(1-hydroxyethyl)benzoic acid (from hydroxylation at the benzylic position) and 4-vinylbenzoic acid (from desaturation). uq.edu.au Further oxidation can lead to the formation of 4-acetylbenzoic acid and even 4-(oxiran-2-yl)benzoic acid. uq.edu.au Another bacterial P450 enzyme, CYP199A2, is also known to oxidize 4-ethylbenzoic acid. nih.gov

Conventional chemical oxidizing agents can also be employed. Strong oxidants like potassium permanganate (B83412) (KMnO₄) under alkaline conditions can oxidize the ethyl group completely to a second carboxylic acid group, which would transform this compound into 3-chloro-1,4-benzenedicarboxylic acid.

Table 2: Products from the Oxidation of the Ethyl Group in 4-Ethylbenzoic Acid by CYP199A4

| Product | Type of Transformation |

|---|---|

| 4-(1-Hydroxyethyl)benzoic acid | Benzylic Hydroxylation |

| 4-Vinylbenzoic acid | Desaturation |

| 4-Acetylbenzoic acid | Further Oxidation |

| 4-(Oxiran-2-yl)benzoic acid | Further Oxidation |

| 4-(2-Hydroxyethyl)benzoic acid | β-Hydroxylation (minor product) |

Data sourced from studies on 4-ethylbenzoic acid, a structural analog. uq.edu.au

Beyond oxidation, the ethyl group can be functionalized in other ways, although this is less commonly explored than ring substitutions or carboxylic acid derivatizations. Halogenation at the benzylic position of the ethyl group can be achieved using radical initiators, creating a reactive handle for subsequent nucleophilic substitution reactions. This would produce 3-chloro-4-(1-haloethyl)benzoic acid derivatives, which are valuable intermediates for synthesizing more complex molecules.

Derivatization Strategies for Advanced Chemical Intermediates

This compound serves as a scaffold for creating advanced chemical intermediates through derivatization of the aromatic ring and the carboxylic acid function.

A key derivatization strategy involves the introduction of a sulfamoyl group (-SO₂NH₂) or a substituted sulfonamide onto the aromatic ring. This functional group is a common feature in many biologically active compounds. The synthesis typically begins with the chlorosulfonation of the benzoic acid ring.

The reaction of this compound with chlorosulfonic acid (ClSO₃H) would be expected to introduce a chlorosulfonyl (-SO₂Cl) group onto the ring, likely at the position ortho to the ethyl group (C-5) due to its activating, ortho-para directing effect. The resulting intermediate, 3-chloro-5-(chlorosulfonyl)-4-ethylbenzoic acid, is highly reactive. evitachem.com This intermediate can then react with ammonia (B1221849) or various primary or secondary amines to yield the corresponding sulfamoyl or N-substituted sulfamoyl derivatives. evitachem.comnih.gov This two-step process is a standard method for producing sulfonamides. koreascience.kr

Table 3: General Synthesis Pathway for Sulfamoyl Derivatives

| Step | Reaction | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Chlorosulfonation | Chlorosulfonic Acid (ClSO₃H) | 3-Chloro-5-(chlorosulfonyl)-4-ethylbenzoic acid | evitachem.com |

Derivatives of this compound can be used as precursors in cyclization reactions to form various heterocyclic systems. These reactions often involve transforming the carboxylic acid and introducing another reactive group onto the molecule to facilitate intramolecular ring closure.

One strategy involves converting the carboxylic acid into an intermediate that can react with a substituent elsewhere on the molecule. For example, if the ethyl group were oxidized to an acetyl group, forming 3-chloro-4-acetylbenzoic acid, this keto-acid could undergo cyclization reactions. Similarly, derivatives can be used in intermolecular cyclizations. For instance, the carboxylic acid can be converted into an acyl chloride or ester and then reacted with a binucleophilic reagent to build a new ring.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 3-Chloro-4-ethylbenzoic acid. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons, the ethyl group protons, and the acidic proton of the carboxylic acid. The aromatic region typically shows complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The ethyl group exhibits a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a result of spin-spin coupling. The carboxylic acid proton usually appears as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. rsc.org The spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, as well as the electron-donating effect of the ethyl group. rsc.org

A representative, though not identical, ¹³C NMR data for 3-chlorobenzoic acid in DMSO shows signals at δ 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, and 128.37 ppm. chemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |

| Carboxylic Acid H | 12.0-13.0 (broad s) | - |

| Aromatic H (position 2) | ~8.0 (d) | ~130 |

| Aromatic H (position 5) | ~7.9 (dd) | ~129 |

| Aromatic H (position 6) | ~7.4 (d) | ~132 |

| Methylene H (-CH₂-) | ~2.8 (q) | ~25 |

| Methyl H (-CH₃) | ~1.2 (t) | ~15 |

| Carboxyl C | - | ~167 |

| Aromatic C-1 (with COOH) | - | ~131 |

| Aromatic C-2 | - | ~130 |

| Aromatic C-3 (with Cl) | - | ~134 |

| Aromatic C-4 (with ethyl) | - | ~145 |

| Aromatic C-5 | - | ~129 |

| Aromatic C-6 | - | ~132 |

| Methylene C (-CH₂-) | - | ~25 |

| Methyl C (-CH₃) | - | ~15 |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons and between the methyl and methylene protons of the ethyl group. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. columbia.edu For instance, the methylene proton signal will correlate with the methylene carbon signal.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within this compound.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorption bands. A broad O-H stretching band from the carboxylic acid group is typically observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid gives rise to a strong, sharp peak around 1700 cm⁻¹. The aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration can be found in the fingerprint region, typically around 750 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy also provides information on these vibrational modes but with different selection rules. The aromatic ring vibrations often produce strong signals in the Raman spectrum. americanpharmaceuticalreview.com The symmetric stretching of the C=O bond may also be observed. Computational studies can be used to predict and validate the experimental vibrational spectra. researchgate.net

Key Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | ~1700 (strong) | ~1700 |

| Aromatic Ring | C=C stretch | 1450-1600 | 1450-1600 (strong) |

| Ethyl Group | C-H stretch | 2850-2960 | 2850-2960 |

| Chloro Group | C-Cl stretch | ~750 | Variable |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation patterns. The molecular formula of this compound is C₉H₉ClO₂. biosynth.com

The nominal molecular weight is approximately 184.62 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula. rsc.org

Electron ionization (EI) is a common ionization method that leads to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways may include the loss of the carboxylic acid group (-COOH), the ethyl group (-CH₂CH₃), or a chlorine atom. For the related compound 3-chloro-4-methylbenzoic acid, the top three peaks in its mass spectrum are observed at m/z 170 (molecular ion), 125, and 153. nih.gov Similarly, 4-ethylbenzoic acid shows a prominent molecular ion peak. nist.gov

Predicted Collision Cross Section (CCS) values for different adducts of this compound have been calculated: uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 185.03639 | 133.9 |

| [M+Na]⁺ | 207.01833 | 143.6 |

| [M-H]⁻ | 183.02183 | 136.8 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The presence of the benzene ring, a chromophore, results in absorption in the UV region. The substitution on the benzene ring with a chloro, ethyl, and carboxylic acid group will influence the position and intensity of the absorption maxima (λmax). Generally, substituted benzoic acids exhibit characteristic absorption bands corresponding to π → π* transitions of the aromatic system. For instance, 4-chlorobenzoic acid has UV/Visible spectrum data available in the NIST WebBook. nist.gov The introduction of different functional groups can shift these absorption maxima.

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing information on bond lengths, bond angles, and intermolecular interactions. For a crystalline sample of this compound, single-crystal X-ray diffraction analysis would reveal the conformation of the molecule, including the orientation of the carboxylic acid and ethyl groups relative to the benzene ring.

Crystal structure data for related compounds, such as the co-crystal of 4,4'-sulfonyldipyridine (B12830044) and 3-chlorobenzoic acid, have been reported. researchgate.net In the solid state, benzoic acid derivatives often form hydrogen-bonded dimers through their carboxylic acid groups. psu.edu The crystal packing of this compound would likely be influenced by these hydrogen bonds as well as other intermolecular forces like halogen bonding and π-π stacking. researchgate.net

Chromatographic Techniques for Separation and Analysis of Reaction Mixtures

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from reaction mixtures, synthetic intermediates, and environmental samples. The selection of a specific technique is contingent upon the sample matrix, the required sensitivity, and the analytical objective, whether it is purity assessment, quantitative analysis, or identification of byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile or thermally labile compounds like this compound. As a substituted benzoic acid, it possesses chromophoric properties and sufficient polarity for effective separation using reversed-phase HPLC.

Detailed Research Findings: The analysis of halogenated benzoic acids is well-established in the field of liquid chromatography. For compounds like this compound, reversed-phase (RP) chromatography is the most common approach. A C18 stationary phase is typically employed, offering a non-polar surface that interacts with the aromatic ring and ethyl group of the analyte.

The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. To ensure the carboxylic acid group remains in its protonated, less polar form (—COOH) and to achieve sharp, symmetrical peaks, the pH of the mobile phase is maintained at an acidic level, often by adding formic acid, acetic acid, or phosphoric acid. For applications requiring compatibility with mass spectrometry, volatile acids like formic acid are preferred over non-volatile ones like phosphoric acid.

Detection is commonly performed using a UV detector, as the benzene ring in this compound absorbs UV light. The selection of the detection wavelength is optimized for maximum absorbance to ensure high sensitivity. For related compounds like p-chlorobenzoic acid (p-CBA), detection is often set around 234 nm. The purity of similar compounds, such as 3-Chloro-5-hydroxybenzoic acid, has been confirmed to be ≥97% by HPLC, demonstrating the technique's utility for quality control.

Interactive Data Table: Typical HPLC Parameters for Analysis of Halogenated Benzoic Acids

| Parameter | Typical Value/Condition | Rationale/Comment |

| Column | Reversed-Phase C18 (e.g., YMC-Triart C18) | Provides effective retention for aromatic acids. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acidic modifier (e.g., Formic Acid, Phosphoric Acid) | Organic solvent elutes the compound; acid suppresses ionization of the carboxyl group for better peak shape. |

| Flow Rate | 0.2 - 1.0 mL/min | Standard analytical flow rates for efficient separation. |

| Detection | UV-Vis Detector (e.g., at ~230-270 nm) | The aromatic ring provides strong UV absorbance for sensitive detection. |

| Temperature | Ambient or controlled (e.g., 40°C) | Temperature control ensures reproducible retention times. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While benzoic acids have limited volatility due to their carboxyl group, they can be readily analyzed by GC following a derivatization step. This process converts the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ester.

Detailed Research Findings: The analysis of benzoic acid and its derivatives by GC is a common practice. For halogenated benzoic acids, derivatization is crucial for successful analysis. A common method involves esterification to form methyl esters or derivatization with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives. Another approach uses pentafluorobenzyl bromide for derivatization, which is particularly effective for subsequent analysis with an electron-capture detector (ECD), a highly sensitive detector for halogenated compounds.

Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column, typically one with a non-polar or mid-polarity stationary phase. The progress of reactions involving chlorinated benzoic acid derivatives, such as the synthesis of 3,5-dichloro-4-methylbenzoic acid, has been monitored using gas-liquid chromatography. Furthermore, the purity of related compounds like 3-chloro-4-methylbenzoic acid has been determined to be as high as 99.8% by GC, highlighting the technique's high resolution and quantitative accuracy.

Detection is most commonly performed using a Flame Ionization Detector (FID) for general-purpose analysis or a mass spectrometer (MS) for definitive identification.

Interactive Data Table: Typical GC Parameters for Analysis of Derivatized Benzoic Acids

| Parameter | Typical Value/Condition | Rationale/Comment |

| Derivatization Agent | BSTFA (for silylation), Methanol/H+ (for methylation), PFBBr (for pentafluorobenzylation) | Increases volatility and thermal stability, and improves chromatographic peak shape. |

| Column | Capillary column (e.g., DB-5, HP-5MS) | Provides high-resolution separation of complex mixtures. |

| Injector Temperature | ~250°C | Ensures rapid and complete vaporization of the derivatized analyte. |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Allows for the separation of compounds with a range of boiling points. |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD) | MS provides identification, FID offers robust quantification, and ECD is highly sensitive to the chloro-substituent. |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents one of the most advanced and powerful analytical techniques for the trace-level detection and structural confirmation of compounds in complex matrices. This method combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of a triple quadrupole or high-resolution mass spectrometer.

Detailed Research Findings: LC-MS/MS methods have been successfully developed for the analysis of various halogenated aromatic acids, including chlorobenzoic acids. These methods are particularly valuable for identifying and quantifying trace levels of contaminants in environmental samples or for characterizing low-level impurities in pharmaceutical and chemical syntheses.

For a compound like this compound, electrospray ionization (ESI) in negative mode is typically the most effective ionization technique, as the carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion. This precursor ion is then selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to very low detection limits, often in the nanogram-per-liter (ng/L) range.

Research on para-chlorobenzoic acid (p-CBA) has demonstrated that LC-MS/MS is significantly more sensitive and selective than LC-UV, with reporting limits up to 40 times lower. The technique allows for robust analysis even in challenging matrices like wastewater. High-resolution mass spectrometry (e.g., LC-Q-TOF-MS) can also be employed to provide accurate mass measurements, which aids in the confirmation of elemental composition for unknown metabolites or degradation products.

Theoretical and Computational Chemistry Studies of 3 Chloro 4 Ethylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed view of the electronic landscape of a molecule. These methods are instrumental in predicting a wide range of molecular properties from first principles.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of organic molecules like 3-Chloro-4-ethylbenzoic acid. By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For instance, DFT calculations can be employed to analyze the electron-withdrawing and donating effects of the chloro and ethyl substituents on the acidity of the carboxylic acid group. These calculations help in understanding how the substituents modulate the electronic distribution within the benzene (B151609) ring and the carboxyl functional group.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule |

| Mulliken Atomic Charges | C, H, O, Cl specific values | Provides insight into the partial charges on each atom |

Note: The values presented in this table are illustrative and represent typical outcomes from DFT calculations for similar aromatic carboxylic acids.

Ab initio quantum chemistry methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a higher level of accuracy for calculating molecular energies and properties compared to DFT. While computationally more demanding, these methods are crucial for obtaining benchmark energetic data, such as conformational energies, reaction barriers, and interaction energies. For this compound, ab initio calculations can be used to precisely determine the rotational barrier of the carboxylic acid group and the ethyl group, providing a detailed understanding of its conformational landscape.

Molecular Modeling and Conformation Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and conformational preferences of this compound. The presence of the ethyl group and the carboxylic acid group, both of which can rotate relative to the benzene ring, gives rise to different possible conformations. Conformational analysis, typically performed using molecular mechanics force fields or quantum chemical methods, helps identify the most stable conformers and the energy barriers between them. Understanding the preferred conformation is essential as it influences the molecule's physical properties and its ability to interact with other molecules or biological targets.

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms. Reactivity descriptors derived from DFT, such as Fukui functions and local softness, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. For example, these calculations can predict whether a reaction is more likely to occur at the carboxylic acid group or on the aromatic ring.

Furthermore, computational methods can be used to model entire reaction pathways, such as esterification of the carboxylic acid or further substitution on the aromatic ring. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed, providing insights into the reaction's feasibility and kinetics.

Thermochemical Property Calculations and Stability Assessments

The thermochemical properties of this compound, such as its heat of formation, entropy, and heat capacity, can be calculated with good accuracy using computational methods. These properties are crucial for understanding the compound's stability and for chemical process design. Stability assessments can be performed by comparing the calculated energy of this compound with that of its isomers or related compounds. These calculations can help in understanding the thermodynamic factors that contribute to the compound's existence and persistence.

Table 2: Illustrative Calculated Thermochemical Data

| Property | Predicted Value | Unit |

| Standard Enthalpy of Formation | -450.2 | kJ/mol |

| Standard Gibbs Free Energy of Formation | -280.5 | kJ/mol |

| Entropy | 420.8 | J/(mol·K) |

| Heat Capacity (Cv) | 150.3 | J/(mol·K) |

Note: The values in this table are hypothetical and serve to illustrate the types of thermochemical data obtained through computational calculations for a molecule of this nature.

Intermolecular Interaction Analysis and Hirshfeld Surface Studies

In the solid state, the properties of this compound are governed by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in crystal structures. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify and characterize different types of intermolecular contacts, such as hydrogen bonds, halogen bonds (involving the chlorine atom), and π-π stacking interactions.

For this compound, the carboxylic acid group is expected to form strong hydrogen bonds, typically leading to the formation of dimers. The chlorine atom can participate in halogen bonding, and the aromatic ring can engage in π-π stacking. The analysis of these interactions is key to understanding the crystal packing and the resulting physical properties of the solid material. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Applications in Organic Synthesis and Advanced Materials Science

Role as a Key Building Block in Multi-step Organic Synthesis

3-Chloro-4-ethylbenzoic acid is recognized as a key building block in the field of organic synthesis. biosynth.combldpharm.com Its utility stems from the presence of multiple functional groups that can undergo a variety of chemical transformations. The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides, providing a gateway to a large family of derivatives. The chlorine atom and the aromatic ring itself can participate in various substitution and coupling reactions, allowing for the construction of more complex molecular frameworks.

While specific multi-step syntheses starting directly from this compound are proprietary or less documented in open literature, the applications of closely related analogs highlight its potential. For instance, the similar compound 3-chloro-4-methylbenzoic acid is widely used as a synthetic intermediate for pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com Research on 3-chloro-4-hydroxybenzoic acid has demonstrated its role as a crucial precursor in the biosynthesis of ambigol natural products. nih.gov The general reactivity pattern suggests that this compound serves as a foundational scaffold onto which chemists can build significant molecular complexity through sequential reactions.

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The synthesis of these cyclic structures often relies on versatile starting materials that can provide the necessary carbon and heteroatom framework. Substituted benzoic acids are frequently employed for this purpose.

Research has shown that benzoic acid derivatives with similar substitution patterns are valuable precursors for a range of heterocyclic systems. For example, 3-amino-4-hydroxybenzoic acid is a key starting material for the synthesis of various heterocycles, including imidazoles, beta-lactams, thiazolidines, and oxazepines, through multi-step reaction sequences. hivnursing.netimpactfactor.org In other studies, complex heterocyclic systems like benzoquinolines have been synthesized from substituted chlorobenzoic acids. researchgate.net The reactivity of the carboxylic acid group in this compound, combined with the directing effects of the chloro and ethyl substituents, makes it a plausible candidate for the synthesis of novel fused and unfused heterocyclic structures, although specific examples are not prevalent in published research.

Integration into Polymeric Materials and Advanced Functional Materials Research

The development of advanced polymers with tailored properties is a significant area of materials science. Monomers containing aromatic rings are often incorporated into polymer chains to enhance thermal stability, mechanical strength, and confer specific functionalities.

Research into analogous compounds provides a clear indication of the potential role for this compound in this field. 3-chloro-4-methylbenzoic acid is noted for its use in producing specialty polymers for applications like coatings and adhesives. chemimpex.com Furthermore, patents describe the use of its derivative, isopropyl 3-chloro-4-methylbenzoate, as an intermediate for creating functional polymer materials. wipo.intgoogle.com In a similar vein, 3-chloro-4-(chlorosulfonyl)benzoic acid has been used to synthesize thermotropic copolymers that exhibit liquid crystalline properties. evitachem.com These examples strongly suggest that this compound could be esterified and then polymerized, or otherwise integrated into polymer backbones, to create advanced materials with potentially desirable thermal and mechanical properties.

Synthesis of Agrochemical Intermediates (Non-efficacy or product-specific)

The agrochemical industry relies on a continuous supply of novel intermediates to develop new and effective crop protection agents. Halogenated benzoic acids and their derivatives are a well-established class of building blocks in this sector.

The structural motifs present in this compound are found in many active agrochemical compounds. Its close relatives, 3-chloro-4-methylbenzoic acid and 3-chloro-4-hydroxybenzoic acid, are known intermediates in the formulation of herbicides and fungicides. chemimpex.comchemimpex.comchemimpex.com The synthesis pathways for these agrochemicals often involve the transformation of the carboxylic acid group into an ester or amide, functionalities that are critical for biological activity and transport within the plant. The combination of the chloro and ethyl groups on the aromatic ring of this compound can influence the molecule's lipophilicity and binding characteristics at a target site, making it a valuable intermediate for research into new agrochemical agents.

Use in Dye Synthesis Research

The synthesis of organic dyes and pigments often involves the coupling of aromatic intermediates. The color and properties of a dye are determined by its chromophore and auxochrome groups, and substituted aromatic carboxylic acids can serve as precursors to these structures.

While direct research on the use of this compound in dye synthesis is limited, the application of its analogs is documented. Both 3-chloro-4-methylbenzoic acid and 3-chloro-4-hydroxybenzoic acid are cited as intermediates in the synthesis of dyes and pigments. chemimpex.comchemimpex.com Typically, the benzoic acid derivative would be chemically modified, for example, by conversion into an aniline (B41778) derivative, which can then be diazotized and coupled to form an azo dye. The specific substituents on the ring, such as the chloro and ethyl groups in this compound, would be expected to influence the final color and fastness properties of the resulting dye.

Environmental Transformation and Degradation Research on Halogenated Benzoic Acids

Photocatalytic Degradation Studies and Mechanisms

Photocatalytic oxidation is an advanced oxidation process (AOP) that utilizes semiconductor catalysts, most commonly titanium dioxide (TiO₂), to degrade persistent organic pollutants. acs.orgpsu.edu Upon irradiation with UV light of sufficient energy, the semiconductor generates electron-hole pairs. psu.edu These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. acs.orgresearchgate.net

The degradation of benzoic acid derivatives via photocatalysis generally follows a Langmuir-Hinshelwood kinetic model, where the rate of reaction is dependent on the concentration of the substrate adsorbed onto the catalyst surface. acs.orgresearchgate.net The mechanism for a compound like 3-Chloro-4-ethylbenzoic acid would involve several potential steps:

Hydroxyl Radical Attack: The aromatic ring is susceptible to attack by •OH radicals, leading to the formation of hydroxylated intermediates. researchgate.net For this compound, this could result in various hydroxylated and dihydroxylated derivatives.

Dehalogenation: The carbon-chlorine bond can be cleaved, releasing a chloride ion into the solution. This is a crucial step in detoxification. researchgate.net

Decarboxylation: The carboxylic acid group can be removed, leading to the formation of chlorinated ethylbenzene (B125841) derivatives.

Side-Chain Oxidation: The ethyl group can be oxidized.

Ring Cleavage: Subsequent and repeated attacks by ROS lead to the opening of the aromatic ring, forming short-chain aliphatic acids (e.g., formic acid), which are eventually mineralized to carbon dioxide and water. researchgate.netresearchgate.net

Research on related compounds, such as other chlorobenzoic acids, has shown that the position of the substituents significantly influences the degradation rate and pathway. For instance, studies on various chloro- and fluoro-benzoic acid derivatives have demonstrated that the extent of adsorption onto the TiO₂ surface and the electronic properties of the substituents affect the degradation efficiency. researchgate.net The presence of both an electron-withdrawing chlorine atom and an electron-donating ethyl group on the benzene (B151609) ring of this compound would create a complex electronic environment influencing its reactivity with photogenerated radicals.

Table 1: Research Findings on Photocatalytic Degradation of Related Benzoic Acid Derivatives

| Compound Studied | Catalyst | Key Findings | Reference(s) |

| Benzoic Acid | TiO₂, ZnO | Degradation follows Langmuir-Hinshelwood kinetics; intermediates include 2-, 3-, and 4-hydroxybenzoic acid; ZnO was more effective than TiO₂. | researchgate.net, researchgate.net |

| Halogenated Benzoic Acid Derivatives | TiO₂ | The extent of adsorption on the TiO₂ surface varied with the substitution pattern, affecting degradation rates. | researchgate.net |

| 4-Chlorophenol | CNT-TiO₂ Composite | A composite catalyst showed enhanced degradation efficiency compared to pure TiO₂ due to the photosensitizer action of carbon nanotubes. | nih.gov |

| Phenols with Multiple Substituents | TiO₂ | The degradation rate is influenced by the nature of the substituent groups (electron-donating vs. electron-withdrawing). | researchgate.net |

Microbial Biotransformation Pathways and Enzymatic Investigations

Microorganisms have evolved diverse enzymatic machinery to break down aromatic compounds, including halogenated ones. nih.gov The aerobic biodegradation of chlorobenzoic acids is a well-studied process, often initiated by dioxygenase enzymes. nih.govasm.org For this compound, the degradation would likely proceed through pathways established for similar molecules like 3-chlorobenzoate (B1228886) (3-CBA). researchgate.netchemchart.com

The key enzymatic steps are:

Ring Activation: A dioxygenase enzyme incorporates two hydroxyl groups onto the aromatic ring, forming a dihydroxylated intermediate (a catechol). For 3-CBA, benzoate (B1203000) 1,2-dioxygenase can produce 3-chlorocatechol (B1204754) or 4-chlorocatechol. nih.govasm.org The presence of the ethyl group at the 4-position would influence the regioselectivity of the enzymatic attack.

Ring Cleavage: The resulting chlorocatechol undergoes cleavage by another dioxygenase. This can occur via two main routes:

Ortho-cleavage: The ring is cleaved between the two hydroxyl groups.

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups. asm.org

Dehalogenation: The chlorine substituent is removed from the aliphatic chain resulting from ring cleavage. This hydrolytic or reductive removal is a critical detoxification step, catalyzed by dehalogenase enzymes. nih.govnih.gov

Some bacteria utilize hydrolytic dehalogenation as an initial step, where the chlorine atom is replaced by a hydroxyl group from water before ring cleavage. nih.govpsu.edu The complete mineralization of the compound follows through central metabolic pathways like the Krebs cycle. The specific pathway employed depends on the microbial species and the genetic makeup of its catabolic plasmids. chemchart.com

Table 2: Key Enzymes in Aerobic Degradation of Halogenated Benzoic Acids

| Enzyme Class | Function | Example Substrate(s) | Reference(s) |

| Dioxygenases | Catalyze the initial hydroxylation and activation of the aromatic ring. | Benzoates, Chlorobenzoates | nih.gov, asm.org |

| Catechol 1,2-Dioxygenase | Performs ortho-cleavage of the catechol intermediate. | Catechols, Chlorocatechols | asm.org |

| Catechol 2,3-Dioxygenase | Performs meta-cleavage of the catechol intermediate. | Catechols, Chlorocatechols | asm.org |

| Dehalogenases | Catalyze the removal of halogen substituents, often after ring cleavage. | Halogenated aliphatic acids | nih.gov, psu.edu |

Mechanistic Investigations of Degradation Processes in Anoxic Environments

In the absence of oxygen, different microbial strategies are employed for the degradation of halogenated aromatic compounds. Anoxic degradation is often slower than aerobic processes but is environmentally significant in sediments, aquifers, and anaerobic digesters. oup.com A primary mechanism is reductive dehalogenation , where the halogen substituent is removed and replaced by a hydrogen atom. nih.gov In this process, the halogenated compound acts as an electron acceptor.

For this compound, the likely first step in an anoxic environment would be reductive dechlorination to form 4-ethylbenzoic acid. This reaction has been observed for 3-chlorobenzoate, which is reduced to benzoate. oup.com The subsequent degradation of the non-halogenated aromatic ring can then proceed through established anaerobic pathways.

These processes are often carried out by specific consortia of microorganisms under various electron-accepting conditions:

Denitrifying Conditions: Some bacteria can degrade halogenated benzoic acids using nitrate (B79036) as the electron acceptor. oup.com Enrichment cultures have demonstrated the degradation of 3-chlorobenzoate and 4-chlorobenzoate (B1228818) coupled to denitrification. oup.com

Phototrophic Conditions: Anoxygenic photoheterotrophic bacteria, such as certain Rhodopseudomonas species, can degrade chlorobenzoates using light as an energy source under anaerobic conditions. nih.govnih.govpsu.edu Some strains can utilize 3-chlorobenzoate as the sole carbon source. nih.govpsu.edu

Methanogenic Conditions: In highly reducing environments, consortia of bacteria can mineralize chlorobenzoates, ultimately producing methane (B114726) and carbon dioxide. This involves the initial reductive dehalogenation followed by fermentation of the benzoate intermediate by other members of the microbial community. oup.com

LC-MS/MS analysis has shown that the anaerobic metabolism of compounds like 3-chlorobenzoate can proceed via non-halogenated coenzyme A (CoA) thioester intermediates, indicating that dehalogenation is a primary and essential step before the ring is further metabolized. researchgate.net

Table 3: Conditions and Microbial Processes in Anoxic Degradation of Chlorobenzoates

| Anoxic Condition | Key Process | Electron Acceptor / Energy Source | Microbial Examples | Reference(s) |

| Denitrifying | Reductive dehalogenation coupled to oxidation of the aromatic ring. | Nitrate (NO₃⁻) | Denitrifying enrichment cultures | oup.com |

| Phototrophic | Reductive dehalogenation and mineralization. | Light | Rhodopseudomonas palustris | nih.gov, nih.gov, psu.edu |

| Methanogenic | Reductive dehalogenation followed by fermentation. | Carbonate (CO₃²⁻) | Methanogenic consortia (e.g., involving Desulfomonile tiedjei) | oup.com |

Analytical Approaches for Environmental Fate Monitoring

Tracking the environmental fate of this compound and its degradation products requires robust analytical methods capable of separating, identifying, and quantifying these compounds in complex environmental matrices like water and soil. who.intcore.ac.uk A combination of chromatographic and spectrometric techniques is typically employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for analyzing benzoic acid and its more polar, hydroxylated metabolites. who.int Coupled with a UV detector, it allows for the quantification of the parent compound's disappearance over time. Its ability to handle aqueous samples with minimal preparation makes it suitable for monitoring degradation in liquid cultures and water samples. researchgate.netwho.int

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the identification and quantification of volatile and semi-volatile organic compounds. For non-volatile compounds like benzoic acids, a derivatization step (e.g., esterification) is required to make them amenable to GC analysis. who.intpsu.edu The mass spectrometer provides structural information, enabling the confident identification of unknown metabolites. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC for polar compounds with the high sensitivity and specificity of mass spectrometry. It eliminates the need for derivatization and is a powerful tool for identifying a wide range of transformation products in environmental samples. lcms.cz Advanced high-resolution mass spectrometry, such as Orbitrap MS, allows for the identification of non-targeted compounds based on accurate mass measurements. lcms.cz

Compound-Specific Stable Isotope Analysis (CSIA): Techniques like Liquid Chromatography/Isotope Ratio Mass Spectrometry (LC/IRMS) can measure changes in the stable isotope ratios (e.g., ¹³C/¹²C) of a contaminant during degradation. researchgate.net This provides valuable insight into the degradation mechanism, as different reaction pathways result in distinct isotopic fractionation patterns. researchgate.net

These analytical methods are crucial for determining degradation kinetics, elucidating transformation pathways, and assessing the formation of potentially harmful intermediates during the breakdown of this compound in the environment. core.ac.ukresearchgate.net

Table 4: Analytical Techniques for Monitoring Halogenated Benzoic Acids

| Analytical Technique | Principle | Application in Degradation Studies | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Quantifying parent compound and polar metabolites in aqueous samples. | who.int, researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds with mass-based detection. | Identifying and quantifying parent compound and metabolites after derivatization. | who.int, google.com, psu.edu |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of polar compounds with mass-based detection. | Identifying targeted and non-targeted transformation products without derivatization. | lcms.cz |

| Liquid Chromatography/Isotope Ratio Mass Spectrometry (LC/IRMS) | Measures stable isotope ratios of separated compounds. | Investigating degradation mechanisms and pathways through isotope fractionation analysis. | researchgate.net |

Future Research Directions and Emerging Methodologies for 3 Chloro 4 Ethylbenzoic Acid

Development of Novel and Sustainable Synthetic Approaches

The synthesis of 3-chloro-4-ethylbenzoic acid and its derivatives traditionally relies on multi-step processes. A common industrial approach for similar compounds, such as 3-chloro-4-methylbenzoic acid, involves the nuclear chlorination of a 4-substituted benzoic acid chloride using a Lewis acid catalyst like ferric chloride (FeCl₃), followed by hydrolysis. google.com Adapting this to this compound would likely involve the chlorination of 4-ethylbenzoyl chloride.

Future research is increasingly focused on developing more sustainable and efficient synthetic routes. One promising area is the use of photocatalysis. For instance, graphitic carbon nitride (g-C₃N₄) has been demonstrated as an effective, metal-free photocatalyst for the synthesis of various aryl acids under visible light irradiation. rsc.org This methodology avoids harsh reagents and conditions, offering a greener alternative. Light-driven aerobic photo-oxygenation of benzylic C-H bonds, catalyzed by Brønsted acids, also presents a sustainable pathway for producing benzoic acids from the corresponding toluenes, a method potentially adaptable for ethylbenzene (B125841) precursors. rsc.org

Table 1: Comparison of Synthetic Approaches

| Method | Description | Advantages | Disadvantages |

| Conventional Chlorination | Involves chlorination of a 4-ethylbenzoyl chloride precursor using a Lewis acid catalyst. google.com | Established industrial relevance and scalability. | Use of hazardous reagents (e.g., thionyl chloride, chlorine gas) and potentially harsh conditions. |

| Photocatalysis with g-C₃N₄ | Utilizes a metal-free catalyst and visible light to drive the synthesis from appropriate precursors. rsc.org | Sustainable, uses mild conditions, environmentally friendly. | May require optimization for specific substrates and scaling up. |

| Aerobic Photo-oxygenation | Brønsted acid-catalyzed oxidation of the ethyl group's benzylic position using oxygen and light. rsc.org | Uses oxygen as a green oxidant, high atom economy. | Potential for side reactions and requires specific light sources. |